molecular formula C16H17NO2 B5806628 2-(4-ethylphenoxy)-N-phenylacetamide

2-(4-ethylphenoxy)-N-phenylacetamide

Cat. No.: B5806628
M. Wt: 255.31 g/mol
InChI Key: CWTLCFRGBXNQCV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-phenylacetamide is a derivative of the 2-phenoxy-N-phenylacetamide scaffold, a structural motif recognized for its versatility in drug discovery. This compound features a phenoxy group substituted with an ethyl moiety at the para position, linked via an acetamide bridge to a phenyl ring.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTLCFRGBXNQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenoxy)-N-phenylacetamide typically involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with aniline to yield the final product, this compound. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: 2-(4-Ethylphenoxy)acetic acid.

    Reduction: 2-(4-Ethylphenoxy)-N-phenylethylamine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

One notable application of 2-(4-ethylphenoxy)-N-phenylacetamide is its potential as an anticonvulsant agent. Research indicates that derivatives of N-phenylacetamide, including this compound, have been evaluated for their activity against seizures in animal models. For instance, studies on similar compounds have shown promising anticonvulsant effects, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These investigations suggest that modifications to the amide structure can significantly influence anticonvulsant efficacy, with some derivatives demonstrating protective effects in seizure models .

Case Study: Anticonvulsant Screening

In a study evaluating various N-phenylacetamide derivatives, compounds were tested for their ability to protect against seizures induced by MES and scPTZ. The results indicated that certain derivatives exhibited significant activity, with a protective index that suggests a favorable therapeutic window compared to established anticonvulsants like phenytoin and valproic acid .

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
2052.30>500>9.56
Phenytoin28.10>100>3.6
Valproic Acid4857841.6

This table summarizes the effective doses (ED50) and toxic doses (TD50) for selected compounds, highlighting the potential of compound 20 as a candidate for further development in epilepsy treatment.

Antibacterial Properties

Another significant application of this compound lies in its antibacterial properties. Recent studies have demonstrated that phenylacetamide derivatives can exhibit substantial antibacterial activity against various bacterial strains. For example, compounds similar to this one have shown effectiveness against Xanthomonas species, which are known plant pathogens .

Case Study: Antibacterial Evaluation

In a study focusing on N-phenylacetamide derivatives containing thiazole moieties, the antibacterial activity was assessed against multiple bacterial strains. The minimum effective concentrations (EC50) were determined, revealing that certain derivatives outperformed traditional bactericides:

CompoundEC50 (µM)Target Bacteria
A1156.7Xanthomonas oryzae
A4194.9Xanthomonas axonopodis
A6144.7Xanthomonas oryzae pv. oryzicola

These findings indicate that modifications to the phenylacetamide structure can enhance antibacterial efficacy, positioning these compounds as potential leads in the development of new antibacterial agents .

Cytotoxicity and Apoptosis Induction

Research has also explored the cytotoxic effects of phenylacetamides, including this compound, on various cancer cell lines. Studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Case Study: Cytotoxicity Evaluation

A recent evaluation of chromene sulfonamide hybrids demonstrated that phenyl acetamides could inhibit cell proliferation and induce apoptosis through specific cellular pathways. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the biological context, but common targets include enzymes involved in inflammatory processes or microbial cell wall synthesis .

Comparison with Similar Compounds

Key Trends and Implications

  • Substituent Effects :
    • Nitro groups enhance antitubercular and anticancer activities but may reduce metabolic stability.
    • Halogenation (e.g., fluoro, chloro) improves target affinity and solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-ethylphenoxy)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 4-ethylphenol with chloroacetyl chloride followed by reaction with aniline under basic conditions (e.g., sodium hydride in DMF). Optimization includes adjusting molar ratios (e.g., 1:1.2 for phenol to chloroacetyl chloride), solvent choice (polar aprotic solvents like DMF enhance reactivity), and temperature control (60–80°C for 6–12 hours) to maximize yield . Catalysts like pyridine or triethylamine can mitigate side reactions during amide bond formation .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions (e.g., ethyl group at 4-position on phenoxy, acetamide linkage). Key signals include aromatic protons (δ 6.8–7.5 ppm) and ethyl group protons (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 298.14) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C ether linkage) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:

  • Comparative Bioassays : Test compounds under standardized conditions (e.g., fixed concentrations, cell lines like HeLa or MCF-7 for cytotoxicity) .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., nitro, methoxy groups) to isolate activity drivers. For example, 4-nitrophenyl analogs show enhanced enzyme inhibition compared to methyl derivatives .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. What strategies are effective in designing derivatives to enhance specific pharmacological properties (e.g., bioavailability, target selectivity)?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl (-CF3_3) to improve metabolic stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, methyl ester analogs show 2-fold higher aqueous solubility .
  • Selectivity Optimization : Use fragment-based screening to identify substituents that minimize off-target interactions (e.g., 3,5-dimethylphenyl groups reduce CYP450 inhibition) .

Q. How can multi-step synthesis protocols for this compound analogs be optimized for scalability and reproducibility?

  • Methodological Answer :

  • Stepwise Monitoring : Employ thin-layer chromatography (TLC) or HPLC at each step to track intermediate purity .
  • Solvent Recycling : Use toluene/water biphasic systems for azide substitutions to reduce waste .
  • Catalyst Recycling : Palladium on carbon (Pd/C) for hydrogenations can be reused up to 3 times without significant yield loss .

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